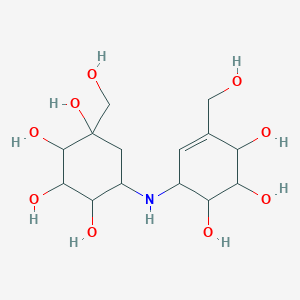

Validoxylamine G

Descripción general

Descripción

Validoxylamine G is a natural product found in Streptomyces hygroscopicus with data available.

Aplicaciones Científicas De Investigación

Biosynthesis and Mechanism of Action

Validoxylamine G is synthesized through a series of enzymatic reactions involving several genes from the Streptomyces hygroscopicus species. The key enzyme responsible for the conversion of validoxylamine to validamycin A is ValG, a glycosyltransferase that facilitates the glucosylation process. The biosynthetic gene cluster for VAL-A includes structural genes that encode enzymes necessary for validamycin production, with validoxylamine serving as a critical intermediate.

- Enzymatic Pathway : The pathway involves multiple steps where validoxylamine undergoes glycosylation to form VAL-A. In particular, the role of ValG has been elucidated through functional analyses that demonstrate its necessity for the final attachment of glucose to validoxylamine .

Agricultural Applications

This compound has been extensively studied for its antifungal properties, particularly against plant pathogens such as Rhizoctonia solani, which causes sheath blight in rice and damping-off in cucumbers.

- Fungicidal Activity : Studies have shown that validoxylamine A exhibits significant growth inhibition against various fungi, effectively disrupting the normal growth patterns by inducing abnormal branching in fungal hyphae. This disruption leads to reduced viability and growth of the pathogens .

- Use in Crop Protection : Validamycin A, derived from this compound, is widely used in Asian agriculture as a crop protectant. Its efficacy against fungal diseases makes it a valuable tool for sustainable agricultural practices .

Pharmaceutical Applications

The pharmaceutical potential of this compound extends beyond its role as a precursor for antifungal agents. It is also involved in the synthesis of important pharmaceutical compounds.

- Antidiabetic Drug Synthesis : Validamycin A serves as a source for valienamine, which is a precursor for voglibose (Basen®), an antidiabetic medication that inhibits α-glucosidase activity in the intestine. This mechanism helps manage blood sugar levels in diabetic patients .

- Potential Drug Repurposing : Recent advancements in drug discovery have highlighted the potential of utilizing graph machine learning techniques to identify new therapeutic candidates based on existing compounds like this compound. This approach allows for innovative applications and repurposing strategies within pharmaceutical development .

Research Insights and Case Studies

Several studies have provided insights into the structural and functional characteristics of this compound and its derivatives:

- Structural Analysis : X-ray crystallography studies have elucidated the three-dimensional structure of enzymes involved in validoxylamine biosynthesis, such as VldE, which catalyzes the C-N coupling necessary for forming validoxylamine A . This structural knowledge aids in understanding the enzyme's specificity and potential modifications to enhance its activity.

- Case Study - Inhibition Mechanism : Research has shown that validamycin A's inhibition of trehalase—a key enzyme in fungi—disrupts their glucose supply system, leading to fungal death. This mechanism underlines the importance of validoxylamine derivatives in agricultural applications .

Propiedades

Número CAS |

106054-18-6 |

|---|---|

Fórmula molecular |

C14H25NO9 |

Peso molecular |

351.35 g/mol |

Nombre IUPAC |

1-(hydroxymethyl)-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C14H25NO9/c16-3-5-1-6(9(19)11(21)8(5)18)15-7-2-14(24,4-17)13(23)12(22)10(7)20/h1,6-13,15-24H,2-4H2 |

Clave InChI |

RZSPTXNJXPJAAB-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO |

SMILES canónico |

C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO |

Sinónimos |

validoxylamine G |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.